1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Overview
Description
1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound with the molecular formula C24H36O2Si and a molecular weight of 384.6 g/mol. This compound is an alcohol and is commonly referred to as TDS. It is characterized by the presence of an octanol backbone with a tert-butyl diphenylsilyl ether group attached at the eighth carbon position.
Preparation Methods
The synthesis of 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of 1-octanol with tert-butyl diphenylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or chromatography to obtain the desired compound.
Chemical Reactions Analysis
1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: It can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.
Scientific Research Applications
1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound is utilized in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- involves its interaction with molecular targets such as enzymes and receptors. The silyl ether group can act as a protecting group, preventing unwanted reactions at specific sites during chemical synthesis. Additionally, the compound’s amphiphilic nature allows it to interact with lipid bilayers, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can be compared with other similar compounds such as:
1-Octanol: A simple alcohol with an eight-carbon chain, lacking the silyl ether group.
tert-Butyldimethylsilyl ether: A compound with a similar silyl protecting group but different alkyl chain length.
Diphenylmethylsilyl ether: Another silyl ether with a different substituent on the silicon atom.
The uniqueness of 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- lies in its specific combination of an octanol backbone and a tert-butyl diphenylsilyl ether group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
8-[tert-butyl(diphenyl)silyl]oxyoctan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2Si/c1-24(2,3)27(22-16-10-8-11-17-22,23-18-12-9-13-19-23)26-21-15-7-5-4-6-14-20-25/h8-13,16-19,25H,4-7,14-15,20-21H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJBVHWHHVPFAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459282 | |
Record name | 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94124-45-5 | |
Record name | 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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